molecular formula C11H11NO B1302075 3-(4-Ethylphenyl)-3-oxopropanenitrile CAS No. 96220-15-4

3-(4-Ethylphenyl)-3-oxopropanenitrile

Cat. No. B1302075
CAS RN: 96220-15-4
M. Wt: 173.21 g/mol
InChI Key: WIHQQWBHEUCYCJ-UHFFFAOYSA-N
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Description

The compound "3-(4-Ethylphenyl)-3-oxopropanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties, which can provide a general context for understanding similar compounds. For instance, the synthesis of related compounds often involves multi-step reactions starting from commercially available precursors, as seen in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile .

Synthesis Analysis

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Single-crystal X-ray diffraction is a common technique used to elucidate the structure of crystalline compounds. For instance, the molecular structures of cis- and trans-3-(diphenylhydroxymethyl)-2-ethoxy-2-oxo-1,2-oxaphosphorinanes were determined using this method, revealing the spatial arrangements of substituents around the phosphoryl oxygen and the α-carbon . Another compound, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, was also characterized by single-crystal X-ray diffraction, providing detailed crystallographic data .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail specific reactions of "3-(4-Ethylphenyl)-3-oxopropanenitrile," but they do discuss reactions of structurally related compounds. For example, the synthesis of ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involved a regioselective reaction that favored the ester group over the nitrile group . This highlights the importance of understanding the reactivity patterns of different functional groups in organic synthesis.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity are essential for the practical use of a compound. The papers provided do not offer specific data on the physical and chemical properties of "3-(4-Ethylphenyl)-3-oxopropanenitrile." However, the crystallographic data provided for related compounds give insights into their density and molecular geometry, which can influence their physical properties and interactions with other molecules .

Scientific Research Applications

Oxidative Cyclization in Organic Synthesis

3-Oxopropanenitriles, including 3-(4-Ethylphenyl)-3-oxopropanenitrile, are extensively studied for their role in oxidative cyclization. Manganese(III) acetate mediated reactions with alkenes containing thiophene groups lead to the production of dihydrofuran-3-carbonitriles (Yılmaz et al., 2008). These compounds have applications in creating diverse organic molecules.

In Heterocyclic Compound Synthesis

3-Oxopropanenitriles are key intermediates in synthesizing various heterocyclic compounds. For example, a study demonstrated the formation of pyrazolo[3,4-b]pyridines using 3-oxopropanenitriles in the presence of a nanocatalyst, indicating its utility in creating biologically active compounds (Arlan et al., 2020).

Antimicrobial Studies

Compounds derived from 3-oxopropanenitriles, like bis-[1,3,4]thiadiazole derivatives, have shown promising antimicrobial properties. This suggests the potential of 3-(4-Ethylphenyl)-3-oxopropanenitrile derivatives in pharmaceutical applications (Kheder & Mabkhot, 2012).

Radical Cyclizations

Radical cyclization reactions involving 3-oxopropanenitriles lead to the formation of various compounds like 2,3-dihydrofurans. These reactions are efficient and offer a route to synthesize complex molecules (Yılmaz et al., 2011).

Synthesis of Novel Polysubstituted Derivatives

3-Oxopropanenitriles react with other organic compounds to produce novel polysubstituted derivatives, such as thiophene and 1,3,4-thiadiazole derivatives. These have potential applications in various chemical syntheses (Farag et al., 1997).

properties

IUPAC Name

3-(4-ethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHQQWBHEUCYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374489
Record name 3-(4-ethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-3-oxopropanenitrile

CAS RN

96220-15-4
Record name 4-Ethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96220-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-ethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96220-15-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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